BenchChemオンラインストアへようこそ!

N-(6-methyl-1,3-benzothiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide

Adenosine receptor ligands Chromone–thiazole hybrids Benzothiazole carboxamides

This compound is a unique structural element for adenosine receptor hit identification libraries. The 6-methyl-1,3-benzothiazol-2-yl substituent confers distinct receptor-binding properties versus the published 4,5-dimethylthiazol-2-yl lead. Use it to probe fused versus monocyclic heterocycle tolerance at the A₃ receptor binding pocket. De novo affinity data required. Supplied at ≥95% purity for reliable analytical and synthetic use. Ensure your screening library covers this diversity space—do not assume interchangeability.

Molecular Formula C18H12N2O3S
Molecular Weight 336.37
CAS No. 361166-28-1
Cat. No. B2672165
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(6-methyl-1,3-benzothiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide
CAS361166-28-1
Molecular FormulaC18H12N2O3S
Molecular Weight336.37
Structural Identifiers
SMILESCC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC(=O)C4=CC=CC=C4O3
InChIInChI=1S/C18H12N2O3S/c1-10-6-7-12-16(8-10)24-18(19-12)20-17(22)15-9-13(21)11-4-2-3-5-14(11)23-15/h2-9H,1H3,(H,19,20,22)
InChIKeyZMIWHMFXBTYJMV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(6-Methyl-1,3-benzothiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide (CAS 361166-28-1) Procurement Baseline: Structural Identity and Commercial Availability


N-(6-methyl-1,3-benzothiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide (CAS 361166-28-1) is a synthetic chromene–benzothiazole hybrid heterocycle with molecular formula C₁₈H₁₂N₂O₃S and molecular weight 336.37 g/mol [1]. The compound belongs to the 4-oxo-N-(substituted-thiazol-2-yl)-4H-chromene-2-carboxamide class, a scaffold explored for adenosine receptor ligand design [2]. It is commercially supplied at a typical purity of 95% for research use [1].

Why Generic Substitution Fails for N-(6-Methyl-1,3-benzothiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide: The Absence of Comparative Activity Data


Within the 4-oxo-4H-chromene-2-carboxamide class, adenosine receptor affinity and selectivity are acutely sensitive to the nature of the thiazole/benzothiazole substituent. For example, the 4,5-dimethylthiazol-2-yl analog (compound 31) displays an hA₃ Kᵢ of 167 nM with selectivity ratios of 590-fold vs. hA₁ and 480-fold vs. hA₂A [1], whereas closely related analogs with altered thiazole substitution lose >70-fold potency [1]. Therefore, the 6-methyl-1,3-benzothiazol-2-yl variant cannot be assumed interchangeable with any other subclass member without direct experimental evidence—evidence which is currently absent from the peer-reviewed literature.

N-(6-Methyl-1,3-benzothiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide: Quantitative Differentiation Evidence


No Head-to-Head Biological Activity Data Available for This Compound

To date, no primary research paper, patent, or authoritative database reports in vitro affinity (Kᵢ/IC₅₀), selectivity, functional activity, or any other quantifiable biological endpoint for N-(6-methyl-1,3-benzothiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide [1]. The closest comparator with published data is the 4,5-dimethylthiazol-2-yl analog (compound 31), which demonstrates hA₃ Kᵢ = 167 nM and selectivity ratios of 590 (hA₁) and 480 (hA₂A) [2]. However, the structural difference between a fused benzo-annulated thiazole (benzothiazole) and a simple methylthiazole prevents any reliable quantitative extrapolation of affinity, selectivity, or off-target profile from compound 31 to the target compound.

Adenosine receptor ligands Chromone–thiazole hybrids Benzothiazole carboxamides

No Physicochemical Differentiation Data Relative to In-Class Analogs

The only physicochemical parameters reported for N-(6-methyl-1,3-benzothiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide are density (1.5±0.1 g/cm³), LogP (3.78), and refractive index (1.753) [1]. No comparative solubility, permeability, metabolic stability, or plasma protein binding data exist that would differentiate this compound from structurally analogous chromone–thiazole carboxamides such as the 6-chloro or 6-methoxy benzothiazol-2-yl derivatives . Without experimentally determined ADME or physicochemical comparative data, no procurement-relevant differentiation can be claimed based on drug-likeness or developability profiles.

Physicochemical properties Drug-likeness LogP comparison

No In Vivo or Selectivity Data Establishing Advantage Over Related Chromone–Thiazole Ligands

No in vivo pharmacokinetic, toxicity, or efficacy data are reported for N-(6-methyl-1,3-benzothiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide. In contrast, the 4,5-dimethylthiazol-2-yl analog compound 31 has been characterized not only for its nanomolar hA₃ affinity but also for its >480-fold selectivity over hA₁ and hA₂A receptors [1]. For the target compound, no selectivity panel, CYP inhibition, hERG liability, or animal model data are publicly available to support claims of superior safety, lower off-target risk, or better in vivo performance relative to compound 31 or any other chromone–thiazole hybrid.

Selectivity In vivo efficacy Off-target risk

N-(6-Methyl-1,3-benzothiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide: Application Scenarios Based on Available Evidence


Medicinal Chemistry Compound Library Screening for Adenosine Receptor Ligand Discovery

The compound may serve as a structural diversity element in chromone–thiazole hybrid screening libraries designed for adenosine receptor hit identification. Its benzothiazole substitution pattern is distinct from the published 4,5-dimethylthiazol-2-yl lead compound 31 [1], and it could potentially be used to probe the tolerance of the adenosine A₃ receptor binding pocket for fused versus monocyclic heterocycles, provided the user generates de novo affinity data.

Synthetic Methodology Development and Chemical Probe Generation

Given the established synthetic accessibility of 4-oxo-N-(substituted-thiazol-2-yl)-4H-chromene-2-carboxamides via amidation of chromone-2-carboxylic acid [1], this compound may be employed as a test substrate for reaction condition optimization, purification protocol development, or as a precursor for further derivatization of the benzothiazole ring, with full characterization by NMR and X-ray crystallography serving as quality benchmarks.

Physicochemical Profiling and Computational Modeling Studies

The calculated LogP of 3.78 [2] and other computed properties suggest the compound falls within drug-like chemical space. It may be utilized in computational SAR or molecular docking studies comparing benzothiazole-containing chromone carboxamides to published thiazole analogs, provided that experimental validation data are generated by the user.

Analytical Reference Standard Development

With a defined molecular formula (C₁₈H₁₂N₂O₃S), exact mass (336.056854), and purity specification (≥95%), the compound may serve as an analytical reference standard for HPLC-MS method development or for chromatographic retention time indexing of related chromone–benzothiazole hybrid libraries, with identity confirmed by NMR and HRMS [2].

Quote Request

Request a Quote for N-(6-methyl-1,3-benzothiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.